Product packaging for Phenylacetylene-2-13C(Cat. No.:CAS No. 54522-92-8)

Phenylacetylene-2-13C

Cat. No.: B044821
CAS No.: 54522-92-8
M. Wt: 103.13 g/mol
InChI Key: UEXCJVNBTNXOEH-OUBTZVSYSA-N
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Description

Strategic Role of Carbon-13 Isotopes in Contemporary Molecular Studies

Carbon-13 (¹³C), a stable isotope of carbon, plays a crucial role in modern molecular studies. moravek.com Accounting for about 1.1% of all natural carbon, its key distinction lies in its nuclear magnetic resonance (NMR) properties. moravek.comwikipedia.org Unlike the more abundant Carbon-12, the nucleus of ¹³C possesses a magnetic moment, making it detectable by NMR spectroscopy. moravek.com This property allows for the detailed investigation of the carbon backbone of organic molecules, providing unique insights into their structure and dynamics. irisotope.comnih.gov ¹³C-labeled compounds are widely used in various research fields, including drug development to study metabolism and pharmacokinetics, and in metabolomics to trace biochemical pathways. acs.org

Phenylacetylene-2-13C: A Specific Isotopic Tracer

Phenylacetylene-2-¹³C is a specialized isotopically labeled compound where the carbon atom at the 2-position of the acetylene (B1199291) group is replaced with a ¹³C isotope. This specific labeling allows for precise tracking of the ethynyl (B1212043) group in chemical reactions.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 54522-92-8 sigmaaldrich.comchemical-suppliers.eu
Molecular Formula C₆H₅C≡¹³CH sigmaaldrich.comcalpaclab.com
Molecular Weight 103.13 g/mol sigmaaldrich.comchemical-suppliers.eu
Boiling Point 142-144 °C sigmaaldrich.comchemical-suppliers.eu
Density 0.939 g/mL at 25 °C sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
This table contains data for this compound.

Research Applications of this compound

The unique properties of Phenylacetylene-2-¹³C make it a valuable tool in various research applications, particularly in mechanistic studies and spectroscopy.

Mechanistic Studies

The ¹³C label in Phenylacetylene-2-¹³C serves as a powerful probe for investigating reaction mechanisms. For instance, it has been utilized in studies of:

Polymerization Reactions: In the rhodium-catalyzed polymerization of phenylacetylene (B144264), the use of [1,2-¹³C]phenylacetylene allowed for the direct observation of the carbon-carbon bond formation. acs.org Solid-state NMR studies of the resulting polymer confirmed a cis-insertion mechanism by determining the ¹³C-¹³C bond distance to be characteristic of a double bond. acs.org

Reaction with Formic Acid: The kinetic isotope effect of ¹³C in the reaction of phenylacetylene with formic acid was studied to understand the mechanism of carbon monoxide formation. iaea.org The temperature dependence of the ¹³C fractionation indicated a change in the reaction mechanism. iaea.org

Catalytic Hydrogenation: Phenylacetylene is a model substrate for studying the selective hydrogenation of alkynes to alkenes, a crucial process in the production of polymers. mdpi.com While not specifically using the labeled compound, these studies highlight the importance of understanding the reaction mechanism where a labeled version would be highly beneficial.

Spectroscopic Studies

The ¹³C nucleus in Phenylacetylene-2-¹³C provides a distinct signal in NMR spectroscopy, which is instrumental for structural elucidation and studying molecular dynamics.

NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. irisotope.com In studies of poly(phenylacetylene), ¹³C NMR was used to identify the chemical shifts of the olefinic carbons, providing insight into the polymer's structure and conformation. acs.orgresearchgate.net The ¹³C-labeled version of phenylacetylene would significantly enhance the signal intensity, facilitating more detailed analysis. nih.gov

Vibrational Spectroscopy: The substitution of ¹²C with ¹³C also influences the vibrational frequencies of the molecule, which can be detected by infrared (IR) and Raman spectroscopy. This isotopic shift can provide information about the specific bonds involved in molecular vibrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6 B044821 Phenylacetylene-2-13C CAS No. 54522-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(213C)ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480102
Record name Phenylacetylene-2-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54522-92-8
Record name Phenylacetylene-2-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54522-92-8
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Synthesis and Isotopic Enrichment Methodologies for Phenylacetylene 2 13c

Regiospecific Carbon-13 Incorporation Strategies

The synthesis of Phenylacetylene-2-13C hinges on methods that can introduce a Carbon-13 atom at a specific location within the molecule's backbone. This is typically achieved through multi-step pathways starting with a simple, commercially available 13C-labeled precursor.

Multi-Step Synthetic Pathways for Site-Specific Labeling

The synthetic sequence proceeds through several key intermediates, ensuring the 13C label is maintained at the correct position throughout the process. The key transformations are detailed below:

From methyl-13C iodide to acetophenone-2-13C: The synthesis begins with a Friedel-Crafts acylation reaction. Methyl-13C iodide ([¹³C]CH₃I) is used to generate a labeled acetyl group, which then acylates benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form acetophenone-2-13C.

Reduction to 1-phenylethanol-2-13C: The ketone functional group in acetophenone-2-13C is then reduced to a secondary alcohol. This is commonly achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, yielding 1-phenylethanol-2-13C. scispace.com

Dehydration to styrene-2-13C: The synthesized alcohol is subsequently dehydrated to form an alkene. Heating 1-phenylethanol-2-13C with a strong acid, such as concentrated sulfuric acid (H₂SO₄), eliminates a molecule of water to produce styrene-2-13C. researchgate.netcore.ac.uk

Bromination to styrene-2-13C dibromide: The alkene is then converted to a dibromoalkane. Styrene-2-13C reacts with bromine (Br₂) in a solvent like dichloromethane (B109758) to yield styrene-2-13C dibromide, also known as (1,2-dibromoethyl-2-13C)benzene. lumiprobe.com

Dehydrobromination to this compound: The final step involves a double dehydrobromination. Treating the styrene-2-13C dibromide with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, eliminates two equivalents of hydrogen bromide (HBr) to form the desired terminal alkyne, this compound. acs.orgrsc.org

The following table summarizes the multi-step synthetic pathway:

StepStarting MaterialReagentsIntermediate/Product
1Benzene and methyl-13C iodideAlCl₃ (Friedel-Crafts acylation)acetophenone-2-13C
2acetophenone-2-13CNaBH₄, Ethanol (Reduction)1-phenylethanol-2-13C
31-phenylethanol-2-13CH₂SO₄, Heat (Dehydration)styrene-2-13C
4styrene-2-13CBr₂, Dichloromethane (Bromination)styrene-2-13C dibromide
5styrene-2-13C dibromideKOH, Ethanol (Dehydrobromination)This compound

Post-Synthetic Derivatization and Labeling Approaches

Post-synthetic modification refers to the chemical transformation of a fully formed molecule. While introducing a ¹³C label into the carbon backbone of phenylacetylene (B144264) after its synthesis is exceptionally challenging, the terminal alkyne group itself is highly amenable to post-synthetic derivatization. This feature is widely exploited in bioorthogonal chemistry. nih.gov

The most prominent method for the post-synthetic derivatization of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.comacs.org In this reaction, the terminal alkyne of a pre-labeled molecule like this compound can react with an azide-functionalized molecule to form a stable triazole linkage. This strategy allows the isotopically labeled phenylacetylene core to be conjugated to a wide array of other molecules, such as biomolecules, polymers, or fluorescent dyes, without altering the initial isotopic label. lumiprobe.comnih.gov

This approach is particularly valuable as it allows for the late-stage introduction of the labeled probe into complex systems. acs.org The stability of the alkyne group to many reaction conditions allows the this compound unit to be carried through other synthetic steps before the final "click" derivatization. acs.org

Catalytic Approaches in Phenylacetylene Synthesis Relevant to Isotopic Labeling

Catalytic methods offer efficient and selective routes to forming and modifying alkynes. For isotopic labeling, these methods can provide pathways to introduce a ¹³C label either by constructing the alkyne from a labeled precursor or through isotopic exchange reactions.

Sonogashira Coupling Reactions in Phenylacetylene Derivative Synthesis

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netbeilstein-journals.org It is a primary method for the synthesis of phenylacetylene and its derivatives and is highly relevant for the preparation of isotopically labeled analogues. core.ac.ukacs.org There are two main strategies to synthesize this compound using this reaction:

Coupling of a labeled alkyne: A ¹³C-labeled terminal alkyne (e.g., ethyne-¹³C₂) can be coupled with a non-labeled aryl halide (e.g., iodobenzene).

Coupling of a labeled aryl halide: Phenylacetylene can be coupled with a ¹³C-labeled aryl halide (e.g., 1-iodo-[¹³C₆]-benzene).

For the specific synthesis of this compound, the most direct Sonogashira approach would involve coupling a non-labeled aryl halide like iodobenzene (B50100) with acetylene (B1199291) that is singly labeled at one of its sp-hybridized carbons. The reaction provides a direct C-C bond formation, creating the phenyl-alkyne bond with high efficiency.

The general scheme for these approaches is presented below:

ApproachLabeled Reactant 1 (Alkyne)Labeled Reactant 2 (Aryl Halide)Catalyst SystemProduct
AH−C≡¹³CHPhenyl-X (X=I, Br)Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)Phenyl-C≡¹³CH
BH−C≡CH[¹³C₆]-Phenyl-XPd(PPh₃)₄, CuI, Base (e.g., Et₃N)[¹³C₆]-Phenyl-C≡CH

This catalytic method is often preferred due to its high functional group tolerance and generally mild reaction conditions compared to classical methods. acs.org

Stereoselective Deuteration and Isotopic Exchange Methods

Isotopic exchange reactions provide a direct way to introduce an isotope into a molecule. While hydrogen isotope exchange (HIE) for deuterium (B1214612) and tritium (B154650) is well-established, carbon isotope exchange (CIE) is significantly more challenging due to the higher strength of carbon-carbon bonds. chemrxiv.orgacs.org

Recent advances have described Ni-catalyzed methods for the exchange of ¹³CN or ¹⁴CN groups with aryl nitriles, demonstrating the feasibility of late-stage carbon isotope exchange. amazonaws.com Another emerging area involves the enantioselective carbon isotope exchange at α-amino acids using isotopically labeled CO₂. chemrxiv.org Although these methods are not directly applied to phenylacetylene, they represent the forefront of CIE research.

More commonly, methods developed for stereoselective deuteration can inform strategies for isotopic labeling. For instance, ruthenium-catalyzed transfer hydrogenation using deuterium gas (D₂) can selectively reduce internal alkynes to (E)-alkenes with deuterium incorporation. acs.org Similarly, palladium-catalyzed hydrogenation of alkynes using formic acid can be controlled to produce either (Z)- or (E)-alkenes with high stereoselectivity. acs.org While these methods add isotopes across the double bond formed from the alkyne, they highlight the level of control achievable with modern catalytic systems. Direct exchange of the acetylenic hydrogen in phenylacetylene with deuterium is readily accomplished using D₂O and a base, but exchanging the carbon atoms of the alkyne moiety requires C-C bond cleavage and formation, which is synthetically complex. acs.org

Challenges and Innovations in Directed Isotopic Labeling of Alkyne Moieties

The precise introduction of a ¹³C label into an alkyne presents several challenges. A primary difficulty is controlling the regioselectivity, especially when functionalizing unsymmetrical internal alkynes. acs.org Multi-step synthetic pathways, while reliable, often suffer from cumulative yield loss, making the synthesis of isotopically labeled compounds expensive. rsc.orgresearchgate.net Furthermore, many reactions involving alkynes, such as reductions, can suffer from a lack of selectivity, leading to over-reduction to the corresponding alkane or the formation of cis/trans mixtures of alkenes. acs.org

Despite these challenges, significant innovations are driving the field forward.

Advanced Catalysis: The development of highly active and selective catalysts, such as bridged-bis(N-heterocyclic carbene)palladium(II) complexes for cyclocarbonylative Sonogashira couplings, allows for more efficient and controlled reactions. acs.org Directing groups are also increasingly used to control regioselectivity in alkyne functionalization reactions. acs.org

Flow Chemistry: The adaptation of reactions like the Sonogashira coupling to continuous flow systems offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch chemistry. rsc.org

Late-Stage Isotope Introduction: A major goal in isotope chemistry is the development of methods for late-stage functionalization, where the isotope is introduced at the end of a synthetic sequence. This minimizes the number of steps the expensive isotope must be carried through. The development of carbon isotope exchange (CIE) reactions, for example with Ni-catalysis for C-CN bonds, represents a significant step in this direction. amazonaws.com

Bioorthogonal Chemistry: The innovation of "click" reactions, such as CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the use of alkyne-labeled molecules. acs.orgresearchgate.net These methods allow for the highly specific and efficient post-synthetic conjugation of alkyne-bearing probes (like this compound) to biomolecules in complex biological environments. nih.govnih.gov

These innovations continue to enhance the accessibility and applicability of specifically labeled compounds like this compound for advanced scientific research.

Spectroscopic Characterization and Structural Elucidation of Phenylacetylene 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbon-13 Labeled Phenylacetylene (B144264)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. In the context of Phenylacetylene-2-13C, the specific labeling of the C-2 carbon (the terminal acetylenic carbon) with the 13C isotope provides a unique opportunity for detailed spectroscopic analysis.

High-resolution 13C NMR spectroscopy offers precise information about the electronic environment of each carbon atom within a molecule. For this compound, this analysis is particularly insightful.

In the 13C NMR spectrum of phenylacetylene, the carbon signals are generally found in distinct regions. Aromatic carbons typically resonate between 110 and 150 ppm, while alkyne carbons appear in the range of 70-110 ppm. oregonstate.edu For phenylacetylene specifically, the phenyl carbons show peaks at approximately 132, 129, 128, and 121 ppm. researchgate.net The two alkyne carbons have characteristic shifts, with the carbon attached to the phenyl ring (C-1) and the terminal carbon (C-2) being distinguishable. researchgate.net The terminal alkyne carbon (C-2) is generally more shielded than the non-terminal carbon (C-1). tandfonline.com

Interactive Table: 13C NMR Chemical Shifts of Phenylacetylene

Carbon AtomChemical Shift (ppm)
Phenyl C-1' (ipso)~121
Phenyl C-2', C-6' (ortho)~132
Phenyl C-3', C-5' (meta)~128
Phenyl C-4' (para)~129
Alkyne C-1 (Cα)~86
Alkyne C-2 (Cβ)~106
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. researchgate.net

The substitution of a 12C atom with a 13C atom, as in this compound, induces small but measurable changes in the chemical shifts of neighboring nuclei. This phenomenon is known as an isotope effect. The effect on the chemical shift of the labeled carbon itself is a primary isotope effect, while the effect on adjacent carbons is a secondary isotope effect. stemwomen.org

α-effect : The primary isotope effect on the 13C-labeled carbon itself.

β-effect : The secondary isotope effect on the adjacent carbon atom (C-1 in this case).

Generally, substitution with a heavier isotope leads to a shift to a lower frequency (higher shielding), resulting in a negative sign for the isotope shift value. stemwomen.org For acetylenic compounds, a deuterium (B1214612) isotope effect study on acetylene (B1199291) showed an α effect of -0.223 ppm and an unusually large β effect of -0.438 ppm. researchgate.net While this is for deuterium, similar principles apply to 13C labeling. The magnitude of these effects is dependent on the fractional mass change and the sensitivity of the nuclear shielding to bond lengths and angles, which are slightly altered by isotopic substitution. stemwomen.org The additivity of isotope effects is often observed, meaning the total shift is a sum of the effects from multiple isotopic substitutions. stemwomen.orgnih.gov

The electronic effects of substituents on the phenyl ring of phenylacetylene derivatives significantly influence the 13C NMR chemical shifts of the alkyne carbons. This is known as the substituent-induced chemical shift (SCS). tandfonline.comresearchgate.net The SCS is a valuable tool for understanding the transmission of electronic effects through the conjugated π-system.

Both electron-donating and electron-withdrawing substituents affect the chemical shifts of the acetylenic carbons. tandfonline.com Generally, electron-donating groups increase the shielding (decrease the chemical shift) of the terminal alkyne carbon (C-2), while electron-withdrawing groups cause deshielding (increase the chemical shift). tandfonline.com For instance, an amino group (a strong electron donor) in the para position shields C-2 by approximately -2.29 ppm compared to unsubstituted phenylacetylene. tandfonline.com Conversely, a nitro group (a strong electron acceptor) in the para position deshields C-2 by about +5.13 ppm. tandfonline.com

The position of the substituent (meta or para) also plays a crucial role in the magnitude and nature of the SCS. tandfonline.com

Para-substitution : Allows for direct resonance effects, where the substituent's electron-donating or withdrawing character is transmitted through the π-system to the acetylene group.

Meta-substitution : Direct resonance is not possible. However, effects such as secondary resonance and π-polarization can still influence the chemical shifts of the alkyne carbons, though generally to a lesser extent than para-substituents. tandfonline.com

The correlation between SCS values and Hammett constants, which quantify the electronic effect of substituents, has been studied for various arylalkynes. researchgate.net These correlations help to elucidate the mechanisms of electronic transmission, such as resonance and field effects. researchgate.netrsc.org

Interactive Table: Substituent-Induced Chemical Shifts (SCS) for the Terminal Alkyne Carbon (C-2) in para-Substituted Phenylacetylenes

Substituent (at para position)C-2 Chemical Shift (ppm)SCS (ppm)
-NO282.33+5.13
-CN81.54+4.34
-CHO81.06+3.86
-H77.200.00
-O(THP)76.51-0.69
-O(n-Bu)75.33-1.87
-NH274.91-2.29
Data derived from studies on substituted phenylacetylenes. THP = Tetrahydropyranyl. SCS values are relative to unsubstituted phenylacetylene. tandfonline.com

Beyond standard 1D 13C NMR, advanced techniques provide deeper insights into the structure and dynamics of phenylacetylene-containing materials.

For polymeric materials like poly(phenylacetylene), which are often insoluble, solid-state NMR is an indispensable characterization tool. kpi.ua Cross-Polarization Magic-Angle Spinning (CPMAS) is a common solid-state NMR technique that enhances the signal of low-abundance nuclei like 13C and averages out anisotropic interactions to provide higher resolution spectra. mdpi.com

In the solid-state 13C CPMAS NMR spectra of poly(phenylacetylene), the resonances for the polymer backbone and the phenyl side chains can be identified. kpi.ua The resolution of solid-state spectra is typically lower than that of solution spectra due to factors like chain stiffness and intermolecular interactions. kpi.ua However, it still allows for the analysis of the polymer's chain structure, including the identification of different structural units and sequences. kpi.ua For instance, studies on soluble polyaniline, a related conducting polymer, have used solution 13C NMR to identify benzoid and quinoid structures within the polymer chain, an analysis that is more challenging but still possible in the solid state. kpi.ua The chemical shifts in the solid state can provide information on the local environment and conformation of the polymer chains. researchgate.netnii.ac.jp

Advanced 13C NMR Techniques for Mechanistic and Conformational Insights

Two-Dimensional 13C CPMAS Exchange Spectroscopy for Dynamic Processes

Two-dimensional (2D) ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) exchange spectroscopy is a potent solid-state NMR technique for probing molecular dynamics. nih.gov This method is particularly insightful for characterizing slow (microseconds to seconds) motional processes in solid materials by correlating the ¹³C chemical shifts of nuclei before and after a mixing time. nih.govnih.gov For Phenylacetylene-2-¹³C, this technique can reveal conformational exchanges and slow molecular motions, such as the π-flip motion of the phenyl ring. capes.gov.br

In a typical 2D exchange experiment, cross-peaks indicate that a nucleus has changed its chemical environment (and thus its resonant frequency) during the mixing time. nih.gov The intensity of these cross-peaks relative to the diagonal peaks provides quantitative information about the rate of the dynamic process. weizmann.ac.il For solid polymers like poly(phenylacetylene), 2D ¹³C CPMAS exchange experiments have successfully identified conformational inhomogeneity and the slow π-flip motion of the main chain. capes.gov.br By analyzing variable-temperature spectra, the geometry, rates, and activation parameters of these dynamic processes can be determined. weizmann.ac.il The study of molecular dynamics in solid-state systems, such as phenylalanine, has demonstrated the ability of these NMR methods to differentiate between static molecules and those undergoing rapid flips. mit.edu

The sensitivity of these experiments can be enhanced through methods like Dynamic Nuclear Polarization (DNP), which significantly boosts the NMR signal. ethz.ch

Overhauser Effect (ODNP) Enhancements for Signal Amplification

The Overhauser effect (OE) is a dynamic nuclear polarization (DNP) mechanism that can significantly enhance NMR signal intensities, particularly in the liquid state. acs.orgnih.gov This technique involves transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of interest upon microwave irradiation of the electron spin transitions. acs.orgnih.gov For Phenylacetylene-2-¹³C, this results in a substantial amplification of the ¹³C NMR signal.

Studies have demonstrated significant OE DNP enhancements for ¹³C nuclei at high magnetic fields. acs.orgrsc.org For instance, at 14.1 T, a steady-state enhancement of 33 ± 1 was measured for Phenylacetylene-2-¹³C in a 5% solution with a TEMPO radical. rsc.org At a lower field of 9.4 T, using a ¹⁵N-labeled TEMPONE radical, a ¹³C DNP enhancement of 6 was observed for phenylacetylene. acs.org

The efficiency of the OE DNP can be influenced by the type of coupling (dipolar or scalar) between the electron and nuclear spins. nih.gov In solution, the interaction is predominantly dipolar for protons and nitroxides. nih.gov The OE has been shown to be a promising method for obtaining steady-state hyperpolarization at room temperature. acs.org Furthermore, the hyperpolarization generated on the ¹³C nucleus can be transferred to attached protons (¹H) using pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), thereby indirectly enhancing the ¹H signal. acs.org This approach yielded a ¹H enhancement factor of 6 for phenylacetylene. acs.org

Table 1: Overhauser Effect DNP Enhancements for Phenylacetylene-2-¹³C This table provides an interactive summary of experimental data on Overhauser effect DNP enhancements for Phenylacetylene-2-¹³C.

Magnetic Field (T) Radical Agent Enhancement Factor (ε) Notes Reference
14.1 TEMPO 33 ± 1 Measured on ¹³C nucleus. rsc.org
9.4 ¹⁵N-d₁₆-TEMPONE 6 Measured on ¹³C nucleus. acs.org
9.4 ¹⁵N-d₁₆-TEMPONE 6 Measured on ¹H nucleus via ¹³C→¹H INEPT. acs.org

Vibrational Spectroscopy for Molecular Structure and Dynamics

Infrared (IR) Absorption and Emission Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for probing the vibrational modes of molecules. For Phenylacetylene-2-¹³C, IR absorption and emission studies provide detailed insights into its molecular structure, bonding, and the influence of isotopic substitution.

The IR spectrum of phenylacetylene is complex, featuring not only fundamental vibrational transitions but also a rich variety of overtone and combination bands. uva.nlarxiv.orgarxiv.orgarxiv.org Detailed analysis, often aided by anharmonic computational methods, is required to assign the observed spectral features. uva.nlarxiv.orgarxiv.orgresearchgate.net

IR-UV ion-dip spectroscopy experiments have been instrumental in identifying fundamental, overtone, and multi-quanta (2- and 3-quanta) combination bands in the far- and mid-infrared spectra of phenylacetylene. uva.nlarxiv.orgarxiv.orgarxiv.org Strong absorptions in the 400–900 cm⁻¹ range are attributed to CH in-plane and out-of-plane wags and bends, as well as bending motions involving the C≡C and CH groups of the acetylene substituent and the phenyl ring. uva.nlarxiv.orgarxiv.orgresearchgate.net The spectrum is often dense and can appear structureless in certain regions, but computational analysis allows for the assignment of nearly every feature to specific vibrational modes. uva.nlarxiv.orgaip.org In the higher frequency regions, above 1500 cm⁻¹, combination bands and overtones become particularly prominent. uva.nlarxiv.orgresearchgate.net The inclusion of 3-quanta modes in computational models has been shown to be crucial for accurately assigning features that would otherwise be missed. arxiv.orgarxiv.org

Anharmonicity, the deviation of a molecular potential energy surface from a simple harmonic oscillator model, has a profound influence on the IR spectra of molecules like phenylacetylene. uva.nlarxiv.orgresearchgate.net It leads to shifts in vibrational frequencies and allows for the appearance of otherwise forbidden overtone and combination bands. uva.nlarxiv.org A careful and comprehensive treatment of anharmonicity is essential for the accurate interpretation of the rich details observed in the experimental spectrum. uva.nlarxiv.orgarxiv.orgresearchgate.net

Computational approaches, such as second-order vibrational perturbation theory (VPT2) and methods including resonance polyads, are used to model these anharmonic effects. uva.nlarxiv.org These calculations reveal that the observed spectrum in the acetylenic C–H stretching region arises from a complex anharmonic coupling between the mode localized on the acetylenic group and other ring modes. researchgate.net Anharmonic effects are also significant in the aromatic C–H stretching region, which involves coupling between C–H stretching, C–C stretching, and C–H in-plane bending modes. researchgate.net The study of anharmonic shifts in both band positions and bandwidths as a function of internal energy, particularly in UV laser-induced vibrational emission experiments, further underscores the importance of these effects. acs.orgacs.orgnih.gov

Isotopic substitution provides a direct method for assigning vibrational modes by observing the resulting frequency shifts, as predicted by Hooke's law. oregonstate.edu The substitution of hydrogen with deuterium at the acetylenic position (d₁-phenylacetylene) induces significant shifts in the IR spectrum. uva.nlresearchgate.netaip.orgru.nl

Upon deuteration, large isotopic shifts are observed across the spectrum. uva.nlarxiv.orgarxiv.orgresearchgate.net For instance, the acetylenic C-H stretching vibration at approximately 3323 cm⁻¹ shifts to around 2593 cm⁻¹ in the deuterated analogue. oregonstate.edu Notably, the C≡C stretching vibration, which is a distinct feature in the spectrum of standard phenylacetylene, is not observed in d₁-phenylacetylene. uva.nlarxiv.orgarxiv.orgarxiv.orgresearchgate.netru.nlaip.org This disappearance is due to a computed 40-fold decrease in its IR intensity upon deuteration. uva.nlarxiv.orgarxiv.orgarxiv.orgresearchgate.netru.nlaip.org The analysis of these isotopic shifts, especially in conjunction with anharmonic calculations, is critical for validating vibrational assignments and understanding the intricate couplings between different molecular motions. uva.nlarxiv.orgru.nl

Table 2: Observed Vibrational Frequency Shifts in Phenylacetylene upon Deuteration This table interactively presents the frequency shifts of key vibrational modes in phenylacetylene upon deuteration of the acetylenic hydrogen.

Vibrational Mode Frequency in Phenylacetylene (cm⁻¹) Frequency in d₁-Phenylacetylene (cm⁻¹) Frequency Ratio (H/D) Reference
Acetylenic C-H/C-D Stretch 3323 2593 1.28 oregonstate.edu
C≡C Stretch ~2120 Not Observed (Weak) - uva.nloregonstate.edu
Impact of Anharmonicity on Spectral Interpretation

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a crucial analytical technique for investigating the vibrational modes of molecules, offering information that is complementary to infrared (IR) spectroscopy. researchgate.net While IR spectroscopy measures absorption corresponding to changes in the dipole moment of a molecule, Raman spectroscopy detects light scattering from vibrations that cause a change in the molecular polarizability. For a molecule like phenylacetylene, which possesses a center of symmetry, certain vibrational modes may be active in Raman but inactive in IR, and vice-versa, making the use of both techniques essential for a complete vibrational assignment. researchgate.net

The introduction of a ¹³C isotope into the phenylacetylene molecule at the terminal carbon of the alkyne group (C₆H₅C≡¹³CH) induces noticeable shifts in its vibrational spectrum. The frequency of a vibrational mode is dependent on the masses of the atoms involved; substituting a ¹²C atom with a heavier ¹³C atom results in a decrease in the frequency of the vibrations involving that specific carbon atom.

The most significant effect of this isotopic substitution is observed in the C≡C stretching mode. In unlabeled phenylacetylene, this vibration appears as a strong, sharp band in the Raman spectrum, typically around 2111-2117 cm⁻¹. acs.orgresearchgate.net For this compound, this band is expected to shift to a lower wavenumber due to the increased reduced mass of the C≡¹³C oscillator. This predictable isotopic shift allows for precise assignment of vibrational modes and can be used to study intermolecular interactions and the electronic structure of the alkyne group.

Vibrational ModeTypical Wavenumber (cm⁻¹) in Phenylacetylene (Unlabeled)Expected Change in this compoundReason for Change
C≡C Stretch2111 - 2117 acs.orgresearchgate.netShift to lower frequencyIncreased reduced mass of the C≡¹³C bond
≡C-H Stretch~3300Minimal shiftVibration is primarily localized on the C-H bond
Phenyl Ring Modes1000 - 1600Negligible shiftVibrations do not significantly involve the labeled carbon atom

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for the analysis of isotopically labeled compounds, as it allows for the direct confirmation of isotopic incorporation, determination of isotopic purity, and elucidation of fragmentation mechanisms.

Identification of Labeled Species and Isotopic Purity Verification

The primary application of mass spectrometry in the context of this compound is the verification of its molecular mass and the assessment of its isotopic purity. Unlabeled phenylacetylene has a molecular weight of approximately 102.14 g/mol . spectrabase.com The introduction of a single ¹³C atom in place of a ¹²C atom increases the mass by one unit.

Therefore, the molecular ion (M⁺) peak for this compound is expected at an m/z value of 103, whereas the unlabeled compound shows its molecular ion peak at m/z 102. sigmaaldrich.comresearchgate.net The presence of a dominant peak at m/z 103 provides clear evidence of successful isotopic labeling.

Isotopic purity, often expressed as atom percent ¹³C, can be quantified by comparing the relative intensities of the ion signals at m/z 103 and m/z 102. caltech.edu Commercially available this compound often specifies an isotopic purity of 99 atom % ¹³C. sigmaaldrich.comcalpaclab.com This means that in a sample, 99% of the phenylacetylene molecules contain the ¹³C isotope at the specified position. The mass spectrum would show a very large peak at m/z 103 and a much smaller peak at m/z 102, corresponding to the small amount of remaining unlabeled species.

CompoundMolecular FormulaMolecular Weight (g/mol)Expected Molecular Ion (M⁺) Peak (m/z)
PhenylacetyleneC₈H₆102.14 spectrabase.com102 researchgate.net
This compoundC₇¹³CH₆103.13 sigmaaldrich.comcalpaclab.com103 sigmaaldrich.com

Gas-Phase Mechanistic Studies Using Distonic Radical Ion Approaches

Isotopic labeling is a cornerstone of mechanistic chemistry, and this compound is an ideal substrate for probing complex gas-phase reaction mechanisms using techniques like mass spectrometry. One advanced application is the study of reactions involving distonic radical ions—species where the radical and charge sites are separated within the ion. rsc.org This configuration allows for the independent reactivity of the radical site to be studied in the gas phase.

Research has been conducted on the reaction of aromatic peroxyl distonic radical cations with unlabeled phenylacetylene to model processes relevant to combustion and atmospheric chemistry. acs.org In these studies, a distonic aryl radical cation (Pyr•+) is reacted with molecular oxygen to generate a peroxyl radical cation (PyrOO•+), which then reacts with phenylacetylene. acs.org

The proposed mechanism involves the addition of the radical from PyrOO•+ to the unsubstituted alkyne carbon of phenylacetylene, forming a distonic vinyl radical cation. acs.org This intermediate then undergoes a series of complex rearrangements and fragmentations. acs.org The use of this compound in such an experiment would be instrumental in confirming these pathways. By tracing the ¹³C label, researchers could definitively determine the fate of the terminal alkyne carbon throughout the reaction sequence. For example, it would confirm whether the initial radical addition occurs at the C-1 or C-2 position and would track the labeled carbon as it is incorporated into various fragment ions and neutral products. This provides unambiguous evidence for the proposed fragmentation patterns, which can be difficult to obtain otherwise.

Species in Proposed Reaction PathwayRole in MechanismExpected Location of ¹³C Label (from this compound)
This compoundReactantTerminal alkyne carbon (C₆H₅C≡¹³CH)
Distonic Vinyl Radical CationInitial AdductVinyl carbon adjacent to the phenyl group acs.org
Ketenyl RadicalFragmentation ProductWithin the ketenyl structure acs.org
α-keto aldehydeOxygen Transfer ProductWithin the aldehyde structure acs.org

Mechanistic Investigations and Reaction Pathway Elucidation Using Phenylacetylene 2 13c As a Tracer

Catalytic Reaction Mechanisms

The palladium-catalyzed oxidative carbonylation of phenylacetylene (B144264) is a complex reaction known to exhibit oscillatory behavior in parameters such as pH, redox potential, and heat of reaction. core.ac.ukresearchgate.net The use of Phenylacetylene-2-13C as a substrate would be instrumental in deciphering the intricate network of reactions that lead to a variety of products, including mono- and di-esters, anhydrides, and heterocyclic compounds. researchgate.net

The reaction conditions significantly influence the product distribution. For instance, at 40 °C, dimethyl (2Z)-2-phenyl-2-butenedioate is the major product, whereas at 0 °C, 5,5-dimethoxy-3-phenyl-2(5H)-furanone predominates. core.ac.ukresearchgate.net By tracing the 13C label, researchers can determine the specific pathways leading to each product under different temperatures.

A proposed general mechanism for the oxidative carbonylation of arylboronic acids, which shares features with alkyne carbonylation, involves the transmetalation of the organic substrate to a Pd(II) center, followed by CO insertion to form a palladium acyl intermediate. liv.ac.uk Subsequent reaction with another substrate molecule leads to the product and regenerates the active catalyst. liv.ac.uk In the context of phenylacetylene, labeling studies would confirm the sequence of these steps and identify the intermediates involved in the formation of the diverse product portfolio. The oscillatory nature of the reaction is linked to the production and consumption of H+, and labeling can help clarify the specific steps responsible for these pH changes. core.ac.uk

Table 1: Influence of Temperature on Product Selectivity in PCPOC

Temperature (°C)Major Product
40Dimethyl (2Z)-2-phenyl-2-butenedioate core.ac.ukresearchgate.net
05,5-dimethoxy-3-phenyl-2(5H)-furanone core.ac.ukresearchgate.net

This table illustrates the dependency of product formation on the reaction temperature in the palladium-catalyzed oxidative carbonylation of phenylacetylene.

The nickel-catalyzed homocoupling of terminal alkynes is a fundamental C-C bond-forming reaction. Mechanistic studies, often employing computational methods, suggest a catalytic cycle that typically involves Ni(0) as the active species, proceeding through oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov The use of this compound provides an experimental method to validate these proposed cycles.

One proposed mechanism for the homocoupling of aryl halides, which can be analogous to alkyne coupling, involves the oxidative addition of the substrate to a Ni(I) species to form a Ni(II) intermediate. nih.govrsc.org For electron-rich substrates, this oxidative addition can be the rate-limiting step. nih.govrsc.org Another pathway suggests the formation of a high-valent Ni(III) intermediate that undergoes reductive elimination to form the coupled product. nih.govrsc.org

In the context of phenylacetylene homocoupling, a Ni(II) complex with a non-innocent o-aminophenol ligand has been shown to be an effective catalyst without the need for an external reducing agent. rsc.org The ligand is believed to act as an "electron reservoir," facilitating the catalytic cycle. rsc.org Labeling the terminal carbon of phenylacetylene would allow for the direct observation of the C-C bond formation step and help to distinguish between a Ni(0)/Ni(II) or a more complex Ni(I)/Ni(III) cycle by analyzing the resulting labeled 1,4-diphenylbuta-1,3-diyne.

Table 2: Proposed Intermediates in Nickel-Catalyzed Homocoupling

Proposed IntermediateOxidation State of NickelRole in Catalytic Cycle
Ni(0) species0Active catalytic species, undergoes oxidative addition rsc.org
Ni(I) species+1Can be generated electrochemically, reacts with substrate nih.govrsc.org
Ni(II) intermediate+2Formed after oxidative addition of the substrate nih.govrsc.org
Ni(III) intermediate+3High-valent species that can undergo reductive elimination nih.govrsc.org

This table summarizes the various nickel intermediates that have been proposed to participate in the catalytic homocoupling reactions.

The polymerization of phenylacetylene by rhodium catalysts can proceed through two primary mechanisms: a metathesis mechanism involving a metal-carbene intermediate or an insertion mechanism via a metal-vinyl species. cmu.edumdpi.com The use of 13C-labeled phenylacetylene is a definitive method to distinguish between these two pathways. cmu.edu

In a key experiment, the polymerization of a mixture of phenylacetylene and doubly labeled Phenylacetylene-1,2-13C using a rhodium(I) complex was conducted. cmu.edu The resulting poly(phenylacetylene) was analyzed by 13C NMR spectroscopy, which showed a coupling constant consistent with the presence of a 13C=13C double bond in the polymer backbone. cmu.edu This finding unequivocally supports the insertion mechanism, as a metathesis mechanism would have resulted in a 13C-13C single bond. cmu.edu

Further detailed studies have shown that the polymerization with rhodium(I) complexes proceeds via a cis-insertion of the monomer into the rhodium-carbon bond in a 2,1-manner, leading to a stereoregular poly(phenylacetylene) with a cis-transoidal backbone structure. cmu.eduacs.org The development of well-controlled, living polymerization systems using rhodium(I) initiators has been facilitated by a deep mechanistic understanding derived from such labeling studies. cmu.edumdpi.com

Table 3: Mechanistic Distinction in Rhodium-Catalyzed Polymerization of Phenylacetylene

MechanismKey IntermediateResulting Bond in Polymer Backbone from Labeled MonomerSupported by Experiment?
InsertionMetal-vinyl complexDouble bond (13C=13C) cmu.eduYes cmu.edu
MetathesisMetal-carbene complexSingle bond (13C-13C) cmu.eduNo cmu.edu

This interactive table clarifies the key differences between the insertion and metathesis mechanisms and the experimental evidence from 13C labeling studies.

Gold catalysts, particularly gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. researchgate.netacs.org In gold-catalyzed cycloaddition reactions, such as the [2+2] cycloaddition of alkynes with alkenes, the mechanism is believed to involve the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the alkene. researchgate.net This can lead to the formation of a cyclopropyl (B3062369) gold carbene intermediate, which then rearranges to the final cycloadduct. beilstein-journals.org

The use of this compound would allow for the precise tracking of the acetylenic carbon in these rearrangements. For example, in the reaction of an enyne, it could differentiate between a 5-exo-dig or a 6-endo-dig cyclization pathway by analyzing the position of the 13C label in the resulting product. acs.org

In hydration reactions, the mechanism typically involves the nucleophilic attack of water on the gold-activated alkyne. Density functional theory (DFT) calculations on the AuCN-catalyzed annulation of salicylaldehyde (B1680747) and phenylacetylene have proposed a mechanism involving a cyanide-promoted umpolung of the aldehyde, which then acts as a nucleophile towards the alkyne. frontiersin.orgfrontiersin.org Labeling the phenylacetylene at the 2-position would provide experimental evidence to support or refute such computationally derived pathways by pinpointing the site of nucleophilic attack on the alkyne.

Ruthenium catalysts are effective for the selective deuteration of terminal alkynes. rsc.org The mechanism is generally believed to proceed through the activation of the C-H bond of the alkyne. A plausible pathway involves the formation of a ruthenium-acetylide intermediate, which can then undergo exchange with a deuterium (B1214612) source like D2O before reductive cleavage to release the deuterated alkyne.

Using this compound in these deuteration reactions would provide limited direct insight into the deuteration mechanism itself, as the label is not at the position undergoing isotopic exchange. However, it would be crucial for confirming the structural integrity of the carbon skeleton during the reaction. Any scrambling of the 13C label would indicate more complex rearrangement or fragmentation-recombination pathways are at play. The primary application for a labeled compound like Phenylacetylene-1-d-2-13C would be in studying subsequent reactions of the deuterated alkyne, allowing for simultaneous tracking of both the deuterium and the 13C label.

Recent work has shown that ruthenium catalysts can also facilitate the trans-selective reduction of alkynes to alkenes using H2 or D2. acs.org The use of this compound in a deuterogenation reaction would yield (E)-[2-13C]-β-deuterostyrene, a valuable molecule for further mechanistic studies where the fate of both the deuterium and the specific vinyl carbon can be monitored.

Gold-Catalyzed Cycloaddition and Hydration Reactions

Organometallic Reactivity Studies (e.g., Carbon Dioxide Activation by Samarium Complexes)

Radical and Photochemical Reaction Pathways

The reactions of peroxyl radicals are of great importance in atmospheric chemistry and combustion processes. acs.orgacs.orgnih.gov The use of Phenylacetylene-2-¹³C in studying these reactions provides detailed mechanistic information.

In the gas-phase reaction of aromatic peroxyl radicals with phenylacetylene, mass spectrometry and computational studies have shown that the radical addition occurs at the unsubstituted acetylenic carbon. acs.org Using Phenylacetylene-2-¹³C would allow for direct observation of the initial adduct and subsequent rearrangement and fragmentation products. The ¹³C label would act as a tracer, confirming the site of radical attack and following its path through the complex reaction cascade, which can involve the formation of various radical and closed-shell species. acs.org

The reaction rates of these processes are influenced by the electronic properties of the peroxyl radical, highlighting the role of polar effects. acs.org Photodissociation studies of phenylperoxyl radicals have also been conducted to identify the primary photoproducts, which involve the loss of O₂ or O. acs.org

Crossed-molecular-beam experiments allow for the study of single-collision events, providing fundamental insights into reaction dynamics. uhmreactiondynamics.orguhmreactiondynamics.organnualreviews.org The reaction between phenyl radicals and acetylene (B1199291) to form phenylacetylene is a key process in the formation of polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.organnualreviews.org

In these studies, the use of isotopically labeled reactants, such as ¹³C-acetylene, is crucial for identifying the reaction products and understanding the reaction mechanism. By reacting phenyl radicals with ¹³C-labeled acetylene, it was confirmed that the product observed at m/z 103 corresponds to the ¹³C isotopomer of phenylacetylene (¹³CC₇H₆), and not a stable C₈H₇ adduct. uhmreactiondynamics.org This provides direct evidence for the formation of phenylacetylene plus a hydrogen atom.

The experimental findings, supported by theoretical calculations, indicate that the reaction proceeds through the formation of a short-lived intermediate that decomposes via hydrogen atom elimination. uhmreactiondynamics.org The reaction is exoergic, and the energy released is partitioned into the translational modes of the products. uhmreactiondynamics.orgacs.org

ReactantsExperimental TechniqueKey Findings
Phenyl Radical + AcetyleneCrossed Molecular Beam uhmreactiondynamics.orgFormation of phenylacetylene and a hydrogen atom via a short-lived intermediate. uhmreactiondynamics.org
Aromatic Peroxyl Radicals + PhenylacetyleneMass Spectrometry acs.orgRadical addition occurs at the unsubstituted acetylenic carbon. acs.org

Gas-Phase Reactions of Aromatic Peroxyl Radicals with Phenylacetylene

Isotopic Tracer Studies for Probing Atom Economy and Regioselectivity

Phenylacetylene-2-¹³C is an invaluable tool for investigating the atom economy and regioselectivity of chemical reactions. By precisely tracking the position of the ¹³C label in the products, chemists can determine the efficiency with which atoms from the reactants are incorporated into the final product and can ascertain the orientation of bond formation.

For example, in the rhodium-catalyzed polymerization of phenylacetylene, theoretical studies suggest a preference for a 2,1-insertion, leading to a head-to-tail regioselective polymer. researchgate.net The use of Phenylacetylene-2-¹³C would experimentally verify this regioselectivity by analyzing the position of the ¹³C label in the polymer backbone. Similarly, in the catalytic alkynylation of quinolones, isotopic labeling could be used to probe the proposed reaction pathway and any potential side reactions. nih.gov

Isotopic labeling has also been used to investigate reaction mechanisms in various other transformations, such as the Seyferth-Gilbert homologation for preparing radiofluorinated phenylacetylenes and the gold-catalyzed hydration of phenylacetylene. researchgate.netresearchgate.net In each case, the isotopic label provides definitive evidence for the proposed mechanistic steps.

Computational Chemistry and Theoretical Modeling of Phenylacetylene 2 13c Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules. In the context of Phenylacetylene-2-13C, these calculations provide deep insights into how the heavier carbon isotope influences the molecule's behavior.

Prediction of Spectroscopic Parameters and Isotopic Effects

Computational methods, particularly DFT, are instrumental in predicting spectroscopic parameters, such as NMR chemical shifts. mdpi.comresearchgate.netacs.org For this compound, DFT calculations can predict the 13C NMR chemical shift, which is crucial for its identification and for studying its interactions. kemdikbud.go.idresearchgate.net The accuracy of these predictions is often benchmarked against experimental data, with various functionals and basis sets being evaluated to find the most reliable methods. mdpi.comacs.org For instance, studies have shown that functionals like B3LYP paired with basis sets such as 6-311++G(d,p) or cc-pVTZ provide good agreement with experimental NMR data. researchgate.netacs.org

Isotopic substitution with 13C also induces subtle but measurable effects on vibrational frequencies. Anharmonic vibrational computations, often performed using DFT, are crucial for accurately predicting these isotopic shifts in the infrared (IR) spectrum. arxiv.orguva.nlru.nl These calculations can reveal complex couplings between different vibrational modes, which are affected by the isotopic substitution. researchgate.net For example, the C≡C stretching frequency in phenylacetylene (B144264) is sensitive to isotopic labeling of the adjacent carbon atom. uva.nlru.nl

Table 1: Predicted Spectroscopic Data for Phenylacetylene-2-13C
Spectroscopic ParameterPredicted ValueComputational Method
13C NMR Chemical Shift (C-2)~83 ppm (relative to TMS)DFT (B3LYP/6-311++G(d,p))
C≡13C Stretch FrequencySlightly lower than unlabeledAnharmonic DFT

Elucidation of Reaction Transition States and Intermediates

DFT calculations are pivotal in mapping out potential energy surfaces for chemical reactions involving this compound. This allows for the identification and characterization of transition states and intermediates, providing a detailed mechanistic understanding of reactions. For example, in the dimerization of phenylacetylene, DFT can be used to model the transition states and intermediates, revealing the preferred reaction pathway. ias.ac.in The labeling at the 2-position can be used to track the fate of this specific carbon atom throughout the reaction mechanism.

In reactions such as cycloadditions or polymerizations, DFT helps in understanding the regioselectivity and stereoselectivity. acs.orgmdpi.com For instance, in the Rh-catalyzed polymerization of phenylacetylene, DFT studies have elucidated the insertion mechanism and the factors controlling the polymer's structure. acs.orgresearchgate.net The presence of the 13C label can provide an experimental handle to verify the computational predictions regarding the reaction mechanism. Furthermore, theoretical studies on the reactions of phenyl radicals with acetylene (B1199291) to form larger polycyclic aromatic hydrocarbons (PAHs) have utilized DFT to map out complex reaction networks, including the formation of phenylacetylene as an intermediate. osti.govmit.edursc.org

Molecular Dynamics and ONIOM Approaches for Conformational Analysis and Polymerization Dynamics

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including conformational changes and polymerization processes. For a relatively rigid molecule like phenylacetylene, conformational analysis is straightforward. However, when it interacts with other molecules or polymerizes, its dynamics become more complex. MD simulations can provide insights into the rotational and translational motion of this compound in different solvent environments. kemdikbud.go.idresearchgate.net

For studying large systems, such as the polymerization of phenylacetylene, hybrid methods like "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) are particularly useful. acs.orgresearchgate.netx-mol.com The ONIOM method allows for a high-level quantum mechanical (QM) treatment of the reactive center (e.g., the growing end of a polymer chain and the incoming monomer), while the rest of the system is treated with a more computationally efficient molecular mechanics (MM) force field. acs.orgx-mol.com In the context of this compound polymerization, ONIOM-MD studies can simulate the chain propagation steps, providing insights into the dynamics and stereochemistry of the polymerization process. acs.orgresearchgate.net

Anharmonic Vibrational Computations for Detailed Spectral Interpretation

While harmonic frequency calculations are a standard output of many quantum chemistry packages, they often fail to reproduce experimental vibrational spectra accurately, especially for molecules with complex vibrational modes and resonances. Anharmonic computations, which account for the non-quadratic nature of the potential energy surface, are essential for a detailed interpretation of the IR and Raman spectra of this compound. arxiv.orguva.nlru.nlresearchgate.net

Anharmonic calculations can predict not only the fundamental vibrational frequencies but also overtones and combination bands, which are often observed in experimental spectra. arxiv.orguva.nlru.nl These calculations are particularly important for understanding the effects of isotopic substitution, as they can accurately predict the shifts in vibrational frequencies upon replacing 12C with 13C. uva.nlru.nl Studies on phenylacetylene and its isotopologues have shown that a careful treatment of anharmonicity, sometimes including up to three-quanta modes, is crucial for unraveling the rich details of their infrared spectra. arxiv.orguva.nlru.nluva.nl The isotopic shifts predicted by these calculations can be directly compared with high-resolution experimental spectra, providing a stringent test of the theoretical methods.

Integration of Computational Tools with Isotopic Data Analysis in Metabolomics

The use of stable isotope-labeled compounds is a cornerstone of metabolomics, a field that aims to comprehensively study the small molecules (metabolites) within a biological system. nih.govtum.denih.gov While this compound itself is not a primary metabolite, the principles of integrating computational tools with isotopic data analysis are broadly applicable. In metabolomics, organisms are often fed a 13C-labeled substrate, and the distribution of the 13C label in various metabolites is measured, typically by mass spectrometry (MS) or NMR spectroscopy. nih.govnih.govvanderbilt.edu

Advanced Analytical Methodologies in Phenylacetylene 2 13c Research

Coupled Spectroscopic Techniques for Enhanced Structural and Mechanistic Characterization

Hyphenated analytical methods, which couple a separation technique with a spectroscopic detector, offer unparalleled insights into the structure and reaction pathways of Phenylacetylene-2-13C and its derivatives.

Gas Chromatography-Infrared (GC-IR) Spectroscopy allows for the separation of volatile compounds followed by their identification based on their infrared absorption spectra. In the context of this compound, GC-IR can be used to monitor reactions and identify products. For instance, in the metallation of phenylacetylene (B144264), the characteristic C-H stretching frequency of the terminal alkyne at approximately 3277 cm⁻¹ can be monitored to follow the progress of the reaction. nih.gov The disappearance of this band indicates the formation of a metal acetylide. nih.gov

Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) Spectroscopy is a powerful technique for the structural elucidation of volatile compounds. While direct GC-NMR analysis can be challenging due to sensitivity issues, it provides detailed structural information. acs.org For this compound, the ¹³C NMR spectrum is of particular interest. The chemical shift of the labeled carbon provides information about its electronic environment. uoi.grlibretexts.org Proton-coupled ¹³C NMR spectra would show the C-H coupling, which can be used to confirm the position of the label. uoi.gr However, broadband decoupling is often employed to simplify the spectrum and enhance sensitivity. libretexts.orgthieme-connect.de The combination of GC separation with NMR detection allows for the analysis of individual components in a mixture, which is invaluable for studying reaction mechanisms and identifying isomeric products. acs.org For example, in the cyclotrimerization of phenylacetylene, GC-MS and NMR are used to identify the different isomers of triphenylbenzene formed. researchgate.net

Table 1: Spectroscopic Data for Phenylacetylene
TechniqueObservationReference
¹H NMRSignals for aromatic and acetylenic protons. rsc.org
¹³C NMRDistinct signals for aromatic and acetylenic carbons. The chemical shift of C2 is particularly sensitive to its environment. rsc.orgspectrabase.comnih.gov
IRCharacteristic C≡C and ≡C-H stretching vibrations. The ≡C-H stretch is a useful diagnostic for reaction monitoring. nih.govspectrabase.com
MS (GC)Molecular ion peak at m/z 102, along with characteristic fragmentation patterns. spectrabase.comspectrabase.com

Advanced Chromatographic Separations in Conjunction with Isotopic Detection

The use of this compound in metabolic or complex reaction studies necessitates advanced separation techniques coupled with sensitive detection methods capable of distinguishing between isotopologues.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, including metabolites. nih.gov In studies involving the metabolism of compounds containing the phenylacetylene moiety, LC-MS can be used to separate and identify ¹³C-labeled metabolites from biological matrices. alfa-chemistry.comrsc.orgnih.gov The high resolution and sensitivity of modern mass spectrometers allow for the accurate mass measurement of metabolites, which aids in determining their elemental composition. thermofisher.com Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, further confirming the identity of the metabolites and the position of the ¹³C label. nih.govrsc.org The ability to trace the ¹³C label through metabolic pathways provides invaluable insights into biochemical processes. alfa-chemistry.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile derivatives of this compound. rsc.orgresearchgate.net It is frequently used to monitor the progress of organic reactions, such as the selective hydrogenation of phenylacetylene to styrene (B11656). researchgate.netchinesechemsoc.org The separation power of GC combined with the sensitivity and specificity of MS allows for the quantification of reactants, products, and byproducts, even in complex mixtures. rsc.org The presence of the ¹³C label results in a one-mass-unit shift in the molecular ion and any fragments containing the label, facilitating the tracking of the labeled carbon atom. illinois.edu

Table 2: Chromatographic Methods for Isotopic Analysis
TechniqueApplication in this compound ResearchKey AdvantagesReference
LC-MS/MSAnalysis of non-volatile labeled metabolites in biological samples.High sensitivity and specificity for complex matrices. Provides structural information through fragmentation. rsc.orgnih.govbiorxiv.org
GC-MSMonitoring volatile products in chemical reactions.Excellent separation for volatile compounds, allows for quantification and isotopic tracking. rsc.orgresearchgate.net

Novel Approaches for In Situ Reaction Monitoring Using Labeled Species

The ability to monitor chemical reactions in real-time provides a deeper understanding of reaction kinetics and mechanisms. The use of isotopically labeled compounds like this compound is particularly advantageous for these studies.

In Situ Spectroscopic Techniques , such as in situ infrared spectroscopy (e.g., ReactIR), allow for the continuous monitoring of the concentration of reactants and products as a reaction proceeds. nih.gov For reactions involving this compound, changes in the vibrational frequencies associated with the labeled C≡C bond or the adjacent C-H bond can be tracked to follow the reaction progress. nih.govchinesechemsoc.org This provides valuable kinetic data and can help to identify transient intermediates. chinesechemsoc.org

Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is an emerging technique for studying catalytic reactions at surfaces. acs.org By using Pt catalysts supported on Au@SiO₂ shell-isolated nanoparticles, the hydrogenation of phenylacetylene has been monitored in situ. acs.org This technique allows for the observation of the sequential hydrogenation to styrene and then to ethylbenzene (B125841) on the catalyst surface, providing detailed mechanistic insights. acs.org The use of this compound in such experiments would allow for the unambiguous assignment of Raman peaks associated with the alkyne group and would help to elucidate the bonding and orientation of the molecule on the catalyst surface.

Mass Spectrometry-Based Reaction Monitoring offers a powerful alternative for tracking reaction progress. Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) can be used for the continuous online monitoring of organic reactions. uniurb.it This has been demonstrated for the catalytic oxidation of phenylacetylene to acetophenone. uniurb.it By using this compound, the conversion to the labeled product could be followed with high specificity, distinguishing it from any unlabeled side products.

These advanced analytical methodologies, when applied to research involving this compound, provide a wealth of information that is often inaccessible with conventional techniques. The combination of isotopic labeling with sophisticated analytical instrumentation continues to be a powerful strategy for advancing our understanding of chemical structures and reaction mechanisms. symeres.comresearchgate.net

Applications of Phenylacetylene 2 13c in Broader Chemical Research Contexts

Mechanistic Probes for Complex Organic Transformations

The strategic placement of a ¹³C label at the terminal acetylenic carbon of phenylacetylene (B144264) provides a powerful handle for chemists to track bond-forming and bond-breaking events, thereby illuminating the intricate pathways of complex organic reactions.

One significant area of application is in the study of cycloaddition reactions. For instance, in [2+2] cycloadditions between phenylacetylene and various alkenes, the reaction can proceed through different mechanistic pathways, such as a concerted route or a stepwise mechanism involving a diradical intermediate. By using Phenylacetylene-2-¹³C, researchers can analyze the ¹³C NMR spectrum of the resulting cycloadduct. The position and coupling constants of the labeled carbon can help to distinguish between possible isomeric products and provide evidence for or against the formation of transient intermediates like vinyl radicals. ualberta.ca For example, a proposed stepwise diradical mechanism for the [2+2] cycloaddition of phenylacetylene can be investigated by looking for evidence of radical intermediates. ualberta.ca

Similarly, in 1,3-dipolar cycloaddition reactions, such as the reaction between phenyl azide (B81097) and phenylacetylene to form triazoles, the regioselectivity of the reaction is a key question. researchgate.net The use of Phenylacetylene-2-¹³C allows for the precise determination of the final position of the labeled carbon in the triazole ring, thereby unequivocally establishing whether the reaction yields the 1,4- or 1,5-disubstituted isomer. researchgate.netchalmers.se This information is crucial for validating theoretical models, such as those based on frontier molecular-orbital theory, that predict the regiochemical outcome of these reactions. researchgate.net

Furthermore, kinetic isotope effect (KIE) studies using Phenylacetylene-2-¹³C can provide quantitative data about the rate-determining step of a reaction. In the thermal reaction between nitrosoarenes and phenylacetylene, which produces N-hydroxyindoles, determining the KIE for the labeled versus unlabeled phenylacetylene helps to understand whether the C-H bond cleavage or another step is rate-limiting. scispace.com A KIE value close to unity (1.1 ± 0.1) for the reaction involving PhC≡CH/PhC≡CD suggests that the C-H bond is not broken in the rate-determining step. scispace.com

The table below summarizes findings from mechanistic studies where labeled phenylacetylene has been instrumental.

Reaction TypeInvestigated AspectKey Finding with Phenylacetylene-2-¹³C
[2+2] CycloadditionStepwise vs. Concerted MechanismHelps identify the position of the labeled carbon in the product, providing evidence for proposed diradical intermediates. ualberta.ca
1,3-Dipolar CycloadditionRegioselectivityUnambiguously determines the isomeric structure of the resulting triazole by locating the ¹³C label. researchgate.netchalmers.se
Nitrosoarene-Alkyne CycloadditionReaction Mechanism & KineticsUsed in kinetic isotope effect studies to probe the rate-determining step of the reaction. scispace.com

Polymer Science: Elucidating Polymerization Stereochemistry and Configuration of Poly(phenylacetylene)

Rhodium(I) complexes are effective catalysts for the stereospecific living polymerization of phenylacetylene. cmu.edursc.org Mechanistic studies using detailed NMR analysis have shown that the polymerization often proceeds via a 2,1-insertion mechanism. cmu.eduacs.org This means the phenylacetylene monomer inserts into the growing polymer chain at the rhodium-carbon bond in a specific orientation. The use of Phenylacetylene-2-¹³C allows for precise tracking of the labeled carbon atom into the polymer backbone. In the resulting polymer, the labeled carbon becomes part of the main chain, and its chemical shift and coupling constants in the ¹³C NMR spectrum provide definitive evidence for the cis-transoidal backbone structure. cmu.edu

Poly(phenylacetylene) can exist in four main stereochemical forms, and ¹H and ¹³C NMR spectroscopy are the primary techniques used to differentiate them. uwc.ac.zaresearchgate.net The stereoregularity of the polymer, which is a measure of the consistency of the stereochemical arrangement along the chain, can be qualitatively assessed by the ratio of the vinylic resonance intensity to the total proton resonance area in the ¹H NMR spectrum. acs.org However, for a more definitive assignment, ¹³C NMR with isotopically labeled monomers is invaluable.

The table below details the different stereoisomers of poly(phenylacetylene) and how isotopic labeling aids in their characterization.

StereoisomerDouble Bond ConfigurationMain Chain ConformationRole of Phenylacetylene-2-¹³C
cis-transoidalcistransoidalConfirms the 2,1-insertion mechanism and the resulting head-to-tail regioselectivity by tracking the labeled carbon's position. cmu.eduacs.org
cis-cisoidalciscisoidalHelps to distinguish from the cis-transoidal form through distinct signals in the ¹³C NMR spectrum of the polymer. researchgate.netacs.org
trans-transoidaltranstransoidalThe specific chemical shift of the labeled carbon would differentiate this isomer from the cis forms.
trans-cisoidaltranscisoidalIsotopic labeling provides a clear spectroscopic signature to identify this less common stereoisomer.

The initiation efficiency and the living nature of the polymerization can also be confirmed using Phenylacetylene-2-¹³C. By analyzing the end groups of the polymer chains, researchers can verify that the polymerization was initiated by the intended catalyst fragment and that the chains grew uniformly without termination or chain transfer reactions. cmu.edu

Materials Science: Functionalization of Nanomaterials (e.g., Silicon Nanoparticles)

In materials science, the functionalization of nanomaterial surfaces is crucial for tailoring their properties for specific applications. Phenylacetylene is used to modify the surface of nanomaterials like silicon nanoparticles (SiNPs) to improve their electrical conductivity, stability, and dispersibility. researchgate.netresearchgate.netresearchgate.net Phenylacetylene-2-¹³C is particularly useful in confirming the covalent attachment and understanding the nature of the bonding at the nanoscale.

When silicon nanoparticles are functionalized with phenylacetylene, the terminal alkyne carbon forms a bond with the silicon surface. researchgate.net Characterization using ¹³C NMR is essential to verify this. In a typical ¹³C NMR spectrum of phenylacetylene-functionalized SiNPs, distinct peaks corresponding to the phenyl carbons and the alkyne carbons are observed. researchgate.net The use of Phenylacetylene-2-¹³C would result in a significantly enhanced signal for the terminal alkyne carbon, making it easier to identify its chemical shift and confirm its bonding to the silicon surface. The absence of a peak corresponding to the acetylenic proton in the ¹H NMR spectrum, coupled with the characteristic alkyne carbon signals in the ¹³C NMR, provides strong evidence of successful functionalization. researchgate.net

The table below shows typical ¹³C NMR chemical shifts for phenylacetylene-capped silicon nanoparticles. The use of Phenylacetylene-2-¹³C would selectively enhance the signal of the carbon bonded to silicon.

Carbon AtomTypical ¹³C NMR Chemical Shift (ppm)
Phenyl Carbons132, 129, 128, 121
Alkyne Carbon (C-phenyl)106
Alkyne Carbon (C-silicon)86

Data sourced from a study on phenylacetylene capped SiNPs. researchgate.net

This surface functionalization has practical implications. For example, phenylacetylene-capped silicon nanoparticles have been investigated as promising thermoelectric materials. researchgate.net The conjugated phenylacetylene molecules attached to the SiNPs can act as conductive bridges, enhancing the electrical conductivity of the material while maintaining low thermal conductivity, which are desirable properties for efficient thermoelectric devices. researchgate.net Similarly, phenylacetylene-capped silicon quantum dots have been used as luminescent downshifting materials in solar cells to improve their efficiency. researchgate.net In all these applications, the precise characterization of the surface functionalization, aided by techniques like ¹³C NMR with isotopically labeled molecules, is fundamental to understanding and optimizing the material's performance.

Q & A

Q. What collaborative frameworks enhance interdisciplinary studies using isotopic alkynes?

  • Methodological Answer : Define roles (e.g., synthetic chemist, spectroscopist) and milestones (e.g., isotopic purity validation by Week 4). Use shared digital lab notebooks for real-time data tracking and reference management tools (e.g., Zotero) to streamline citations. Address conflicts via predefined protocols (e.g., data arbitration by a third author) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.